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Compound of Interest

Compound Name: 1-(1-Phenylcyclopropyl)ethanone

Cat. No.: B090894 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and

synthetic methodology for the key chemical intermediate, 1-(1-Phenylcyclopropyl)ethanone.

This document is intended to serve as a valuable resource for researchers and professionals

engaged in drug discovery and development, offering detailed experimental protocols and

clearly presented data to facilitate further investigation and application of this compound.

Spectroscopic Data
Due to the limited availability of experimentally-derived spectroscopic data in public databases

for 1-(1-Phenylcyclopropyl)ethanone (CAS No. 1007-71-2), this guide presents a

combination of data from closely related analogs and predicted values to provide a

comprehensive analytical profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific experimental NMR data for 1-(1-Phenylcyclopropyl)ethanone is not readily

available, data for the structurally similar compound, cyclopropyl phenyl ketone, provides

valuable insight into the expected chemical shifts.

Table 1: 1H NMR Spectroscopic Data of Cyclopropyl Phenyl Ketone
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Protons Chemical Shift (δ) ppm

Aromatic (ortho) 8.005

Aromatic (meta) 7.528

Aromatic (para) 7.447

Cyclopropyl (CH) 2.653

Cyclopropyl (CH2) 1.226

Cyclopropyl (CH2) 1.013

Table 2: 13C NMR Spectroscopic Data of Cyclopropyl Phenyl Ketone

Carbon Chemical Shift (δ) ppm

Carbonyl (C=O) 199.3

Aromatic (C-ipso) 137.9

Aromatic (C-para) 132.6

Aromatic (C-ortho) 128.5

Aromatic (C-meta) 128.0

Cyclopropyl (CH) 17.6

Cyclopropyl (CH2) 11.3

Note: The presence of the additional methyl group in 1-(1-Phenylcyclopropyl)ethanone would

introduce a singlet peak in the 1H NMR spectrum, likely in the range of 2.0-2.5 ppm, and

corresponding signals in the 13C NMR spectrum for the methyl carbon and the quaternary

cyclopropyl carbon.

Infrared (IR) Spectroscopy
The IR spectrum of 1-(1-Phenylcyclopropyl)ethanone is expected to exhibit characteristic

absorption bands for the carbonyl group and the aromatic ring. Data for related compounds

suggests the following key peaks:
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Table 3: Predicted Infrared Absorption Bands for 1-(1-Phenylcyclopropyl)ethanone

Functional Group Wavenumber (cm-1)

C=O Stretch (Ketone) ~1680-1700

C=C Stretch (Aromatic) ~1600, ~1480

C-H Stretch (Aromatic) ~3000-3100

C-H Stretch (Aliphatic) ~2850-3000

Mass Spectrometry (MS)
The mass spectrum of 1-(1-Phenylcyclopropyl)ethanone is expected to show a molecular ion

peak corresponding to its molecular weight (160.21 g/mol ). Common fragmentation patterns

would involve the loss of the acetyl group and rearrangements of the cyclopropyl ring.

Table 4: Predicted Mass Spectrometry Data for 1-(1-Phenylcyclopropyl)ethanone

m/z Interpretation

160 [M]+

145 [M - CH3]+

117 [M - COCH3]+

105 [C6H5CO]+

91 [C7H7]+

77 [C6H5]+

Experimental Protocols
A definitive, detailed experimental protocol for the synthesis of 1-(1-
Phenylcyclopropyl)ethanone is not widely published. However, a plausible and commonly

employed method involves the Friedel-Crafts acylation of 1-phenylcyclopropane.
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Synthesis of 1-(1-Phenylcyclopropyl)ethanone via
Friedel-Crafts Acylation
Reaction Scheme:

1-Phenylcyclopropane

1-(1-Phenylcyclopropyl)ethanone

Acylation

Acetyl Chloride

AlCl3 Acylation

Click to download full resolution via product page

Figure 1: Synthesis of 1-(1-Phenylcyclopropyl)ethanone.

Materials:

1-Phenylcyclopropane

Acetyl chloride

Anhydrous aluminum chloride (AlCl3)

Anhydrous dichloromethane (DCM)

Hydrochloric acid (HCl), 1 M

Saturated sodium bicarbonate solution

Anhydrous magnesium sulfate (MgSO4)

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b090894?utm_src=pdf-body
https://www.benchchem.com/product/b090894?utm_src=pdf-body-img
https://www.benchchem.com/product/b090894?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b090894?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a

dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) to

anhydrous dichloromethane.

Cool the suspension to 0 °C in an ice bath.

Slowly add acetyl chloride (1.0 equivalent) to the stirred suspension.

To this mixture, add a solution of 1-phenylcyclopropane (1.0 equivalent) in anhydrous

dichloromethane dropwise from the dropping funnel over 30 minutes, maintaining the

temperature at 0 °C.

After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2

hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker

of crushed ice and 1 M HCl.

Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium

bicarbonate solution, and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by column chromatography on silica gel using a suitable eluent

system (e.g., a gradient of hexane and ethyl acetate) to afford 1-(1-
phenylcyclopropyl)ethanone.

General Spectroscopic Analysis Workflow:

The following diagram illustrates the logical workflow for the spectroscopic analysis of the

synthesized 1-(1-Phenylcyclopropyl)ethanone.
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Figure 2: Workflow for Spectroscopic Analysis.

This guide provides a foundational understanding of the spectroscopic characteristics and a

viable synthetic route for 1-(1-Phenylcyclopropyl)ethanone. Researchers are encouraged to

use this information as a starting point for their investigations and to perform their own analyses

to confirm these findings.

To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 1-(1-
Phenylcyclopropyl)ethanone: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b090894#spectroscopic-data-of-1-1-
phenylcyclopropyl-ethanone]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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